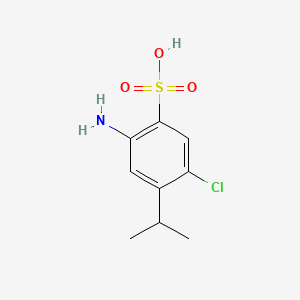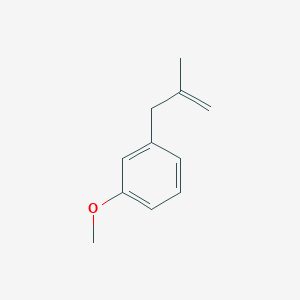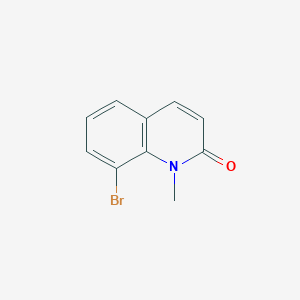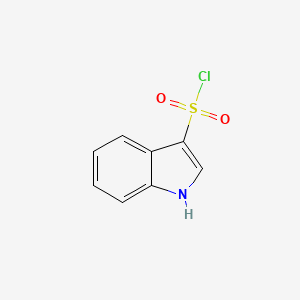
1H-Indol-3-sulfonylchlorid
Übersicht
Beschreibung
1H-Indole-3-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a synthetic compound that is widely used in the synthesis of various organic compounds. The compound has a wide range of applications in the field of medicinal chemistry, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 1H-Indol-3-sulfonylchlorid, haben ein Potenzial für antivirale Aktivität gezeigt. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Wirkstoffe berichtet . Diese Verbindungen zeigten eine Hemmwirkung gegen Influenza A- und CoxB3-Virus .
Entzündungshemmende und Analgetische Aktivitäten
Indolderivate wurden auch als entzündungshemmend und schmerzlindernd gefunden. Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid haben diese Eigenschaften im Vergleich zu Indomethacin und Celecoxib gezeigt .
Antituberkulose-Aktivität
Indolderivate wurden auf ihre Antituberkulose-Aktivität untersucht. Beispielsweise wurden (E)-1-(2-(1H-Indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on Derivate aus Pyridin und Indol hergestellt und auf ihre in-vitro-Antituberkulose-Aktivität untersucht .
Antidiabetische Eigenschaften
Indolderivate haben ein Potenzial für antidiabetische Eigenschaften gezeigt. Sie wurden bei der Synthese verschiedener Gerüste zur Überprüfung verschiedener pharmakologischer Aktivitäten verwendet .
Antioxidative Aktivität
Indolderivate wurden als antioxidativ gefunden. Dies ist auf die Delokalisierung des Stickstoff-freien Elektronenpaares in das frei bewegliche Elektronensystem innerhalb des Indolrings zurückzuführen .
Antitumoraktivität
Indolderivate haben ein Potenzial für Antitumoraktivität gezeigt. Sie wurden bei der Synthese verschiedener Gerüste zur Überprüfung verschiedener pharmakologischer Aktivitäten verwendet .
Antimikrobielle Eigenschaften
Indolsulfonamid, ein Derivat von Indol, wird als geeignetes Pharmakophor-Äquivalent für die Substitution aktiver Stellen im Wirkstoffdesign angesehen, da es Substitutionen, hauptsächlich an der C-3-Position, unterliegt und hydrophile Eigenschaften ähnlich der Sulfonylgruppe aufweist . Dies macht es zu einem potenziellen Kandidaten für antimikrobielle Anwendungen.
Synthese von biologisch aktiven Verbindungen
Indol-3-sulfonylchlorid kann zur Synthese von biologisch aktiven Verbindungen verwendet werden. Beispielsweise wurde die Synthese von 3-Phenyl-5-sulfonamid-1H-Indol-2-carbohydrazid von einem Team von Wissenschaftlern berichtet, die diese Verbindung aus Sulfanilamid durch Diazotierungsreaktion synthetisierten .
Wirkmechanismus
Target of Action
1H-Indole-3-sulfonyl chloride, a derivative of indole, is known to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified, but it’s known that indole derivatives have a broad spectrum of biological activities .
Mode of Action
The mode of action of 1H-Indole-3-sulfonyl chloride is primarily through its interaction with these targets. Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Biochemical Pathways
Indole derivatives are known to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . These diverse activities suggest that 1H-Indole-3-sulfonyl chloride may affect multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of indole derivatives, such as their hydrophilic nature, suggest they may have favorable bioavailability .
Result of Action
The result of the action of 1H-Indole-3-sulfonyl chloride at the molecular and cellular level is likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . For instance, some indole derivatives have been reported to show potent antiviral activity .
Action Environment
The action, efficacy, and stability of 1H-Indole-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the electrochemical behavior of indole sulfonamide derivatives can be modified by varying the electronic properties of the substitution . More research is needed to fully understand how environmental factors influence the action of 1H-Indole-3-sulfonyl chloride.
Biochemische Analyse
Biochemical Properties
1H-Indole-3-sulfonyl chloride, like other indole derivatives, can interact with a variety of enzymes, proteins, and other biomolecules . The presence of the sulfonyl group in indole sulfonamide, mainly at the C3 position, provides hydrophilic features, making it an appropriate pharmacophore equivalent for replacing active sites in drug design . The nature of these interactions varies depending on the specific substitutions in the indole sulfonamide moiety .
Cellular Effects
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Indole is a key component of the amino acid tryptophan and the plant hormone indole-3-acetic acid, suggesting that it may be involved in related metabolic pathways .
Eigenschaften
IUPAC Name |
1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONQZDATSXDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601891 | |
| Record name | 1H-Indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886578-15-0 | |
| Record name | 1H-Indole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



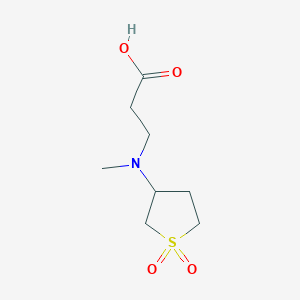

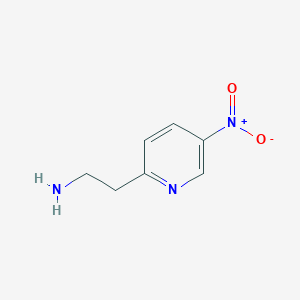
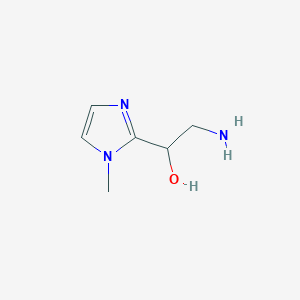
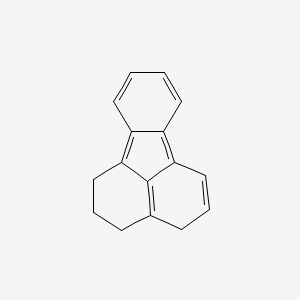
![Ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B1612156.png)
![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)
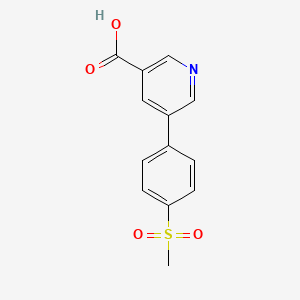
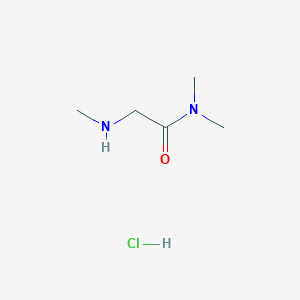
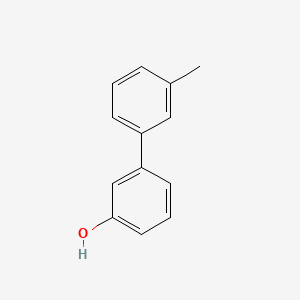
![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)
